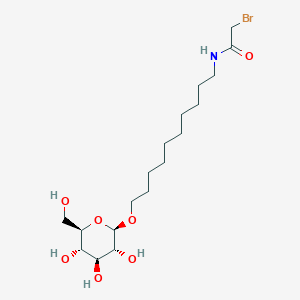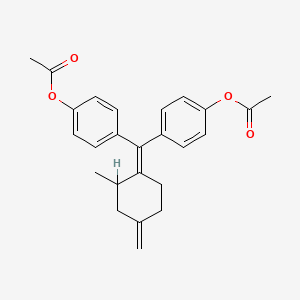
Ailantinol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H,4H-Furo(3’,4’:3,4)naphtho(2,3-b)pyran-4-acetic acid, 1,5,6,7a,8,8a,11,12,12a,12b-decahydro-12-hydroxy-alpha,9,12a-trimethyl-1,6,11-trioxo-, methyl ester, (alphaR,3aS,4S,7aR,8aS,12S,12aS,12bR)- is a complex organic compound with a unique structure that combines multiple fused rings and functional groups
Métodos De Preparación
The synthesis of this compound involves multiple steps, often starting with simpler precursors. One common method involves a visible-light-mediated [3+2] cycloaddition reaction, which is known for its regioselectivity and functional group tolerance . This method provides a green and efficient route to synthesize naphtho[2,3-b]furan-4,9-diones and their derivatives . Another approach involves palladium-catalyzed reactions, which offer a waste-free synthesis pathway .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for developing antitumor and antiviral agents.
Materials Science: It can be used as a building block for organic semiconductors, which are essential in the development of organic light-emitting transistors (OLETs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives have been studied for their cytotoxic activities against various cell lines.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular pathways can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar compounds include other naphtho[2,3-b]furan derivatives, which share the core structure but differ in their functional groups. These compounds also exhibit diverse biological activities, but the unique combination of functional groups in 3H,4H-Furo(3’,4’:3,4)naphtho(2,3-b)pyran-4-acetic acid, 1,5,6,7a,8,8a,11,12,12a,12b-decahydro-12-hydroxy-alpha,9,12a-trimethyl-1,6,11-trioxo-, methyl ester, (alphaR,3aS,4S,7aR,8aS,12S,12aS,12bR)- makes it particularly interesting for drug discovery and materials science .
Propiedades
Número CAS |
176181-83-2 |
|---|---|
Fórmula molecular |
C21H26O8 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl 2-[(1S,6S,7S,11S,13R)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate |
InChI |
InChI=1S/C21H26O8/c1-9-5-13(22)17(24)20(3)11(9)6-14-21(8-28-19(26)16(20)21)12(7-15(23)29-14)10(2)18(25)27-4/h5,10-12,14,16-17,24H,6-8H2,1-4H3/t10?,11-,12?,14+,16?,17+,20-,21+/m0/s1 |
Clave InChI |
HUYSJYHAQVRRHA-PJWSUSOKSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |
SMILES isomérico |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |
SMILES canónico |
CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |
Sinónimos |
ailantinol A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)




